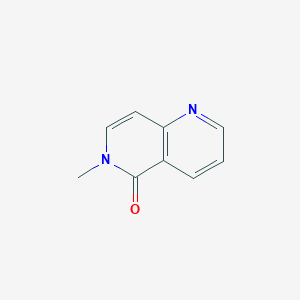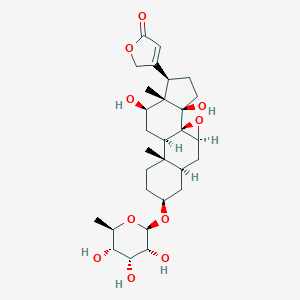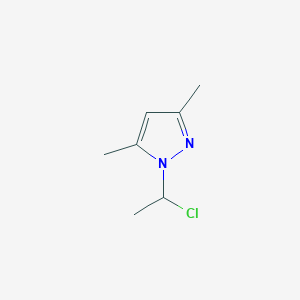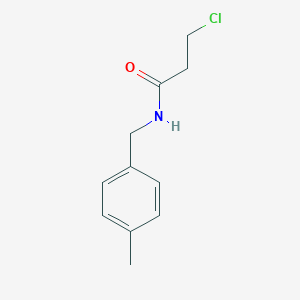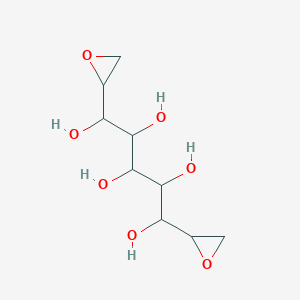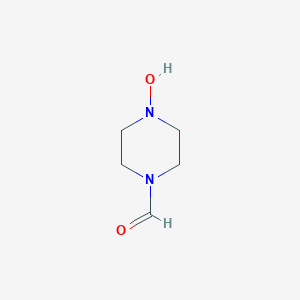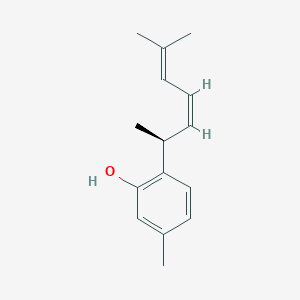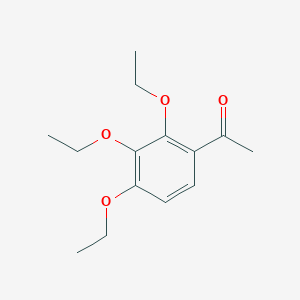![molecular formula C9H17NO2S B035368 [Methyl(1-thioxohexyl)amino]acetic acid CAS No. 107648-72-6](/img/structure/B35368.png)
[Methyl(1-thioxohexyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Methyl(1-thioxohexyl)amino]acetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as methionine sulfoximine (MSO) and is a potent inhibitor of glutamine synthetase.
Mecanismo De Acción
MSO works by inhibiting the activity of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. Glutamine is an essential amino acid that plays a crucial role in various cellular processes, including protein synthesis, energy metabolism, and cell signaling. Inhibition of glutamine synthetase by MSO leads to a decrease in the levels of glutamine, which in turn affects various cellular processes.
Biochemical and Physiological Effects:
MSO has been found to have various biochemical and physiological effects. Inhibition of glutamine synthetase by MSO leads to a decrease in the levels of glutamine, which in turn affects various cellular processes. MSO has been found to have a significant impact on the growth and proliferation of cancer cells, making it a potential target for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSO has several advantages and limitations for lab experiments. One of the significant advantages of MSO is its potency and specificity towards glutamine synthetase. MSO has been found to be effective in inhibiting the activity of glutamine synthetase in various cell lines. However, one of the limitations of MSO is its potential toxicity towards cells. MSO has been found to be toxic towards some cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on MSO. One of the potential future directions is the development of MSO-based cancer therapies. MSO has been found to be effective in inhibiting the growth and proliferation of cancer cells, making it a potential target for cancer therapy. Another potential future direction is the study of MSO's impact on various cellular processes. MSO has been found to affect various cellular processes, including protein synthesis, energy metabolism, and cell signaling. Further research on MSO's impact on these processes can provide valuable insights into the role of glutamine in cellular processes.
Conclusion:
In conclusion, MSO is a potent inhibitor of glutamine synthetase that has gained significant attention in the field of scientific research. MSO has been found to have potential applications in various fields, including cancer research, neuroscience, and immunology. The synthesis of MSO involves the reaction of methionine with hydroxylamine in the presence of a catalyst. MSO works by inhibiting the activity of glutamine synthetase, which leads to a decrease in the levels of glutamine and affects various cellular processes. MSO has several advantages and limitations for lab experiments, and there are several future directions for the research on MSO.
Aplicaciones Científicas De Investigación
MSO has been extensively studied in various scientific research fields, including neuroscience, cancer research, and immunology. MSO has been found to be a potent inhibitor of glutamine synthetase, an enzyme that plays a crucial role in the metabolism of glutamine. Inhibition of glutamine synthetase by MSO has been shown to have a significant impact on the growth and proliferation of cancer cells, making it a potential target for cancer therapy.
Propiedades
Número CAS |
107648-72-6 |
|---|---|
Fórmula molecular |
C9H17NO2S |
Peso molecular |
203.3 g/mol |
Nombre IUPAC |
2-[hexanethioyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C9H17NO2S/c1-3-4-5-6-8(13)10(2)7-9(11)12/h3-7H2,1-2H3,(H,11,12) |
Clave InChI |
UOWKAZHIBXWTQM-UHFFFAOYSA-N |
SMILES |
CCCCCC(=S)N(C)CC(=O)O |
SMILES canónico |
CCCCCC(=S)N(C)CC(=O)O |
Sinónimos |
Glycine, N-methyl-N-(1-thioxohexyl)- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

